

# NVP-AEW541 specificity versus insulin receptor

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## Compound Focus: Nvp-aew541

CAS No.: 475488-34-7

Cat. No.: S517365

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## Quantitative Specificity Data for NVP-AEW541

The following table compiles key inhibitory concentration (IC<sub>50</sub>) values from cell-free and cell-based assays, which are central to evaluating the compound's specificity.

Assay Type	Target	Reported IC <sub>50</sub> Value	Context & Implication	Source
Cell-free Assay	IGF-1R	150 nM	Demonstrates direct, potent inhibition of the IGF-1R kinase.	[1]
Cell-free Assay	InsR	140 nM	Shows the compound can also inhibit InsR in a purified system.	[1]
Cell-based Assay (NWT-21 cells)	IGF-1R	0.086 µM (86 nM)	Confirms high potency in a cellular context.	[1]
Cell-based Assay (A14 cells)	InsR	2.3 µM	Significantly higher IC <sub>50</sub> indicates <b>~27-fold selectivity</b> for IGF-1R over InsR in cells.	[1]

Assay Type	Target	Reported IC <sub>50</sub> Value	Context & Implication	Source
Cell-based Assay (Multiple lines)	HER1, PDGFR, c-Kit, Bcr-Abl	>5 to >10 $\mu$ M	Confirms high specificity within the wider kinome, showing little to no activity against other tested kinases.	[1]

## Experimental Evidence from Functional Cellular Assays

Beyond kinase activity measurements, functional assays in disease models further confirm **NVP-AEW541**'s specificity and its downstream consequences.

Experimental Context	Key Finding on Specificity	Source
Endometrial Cancer Cell Lines	"NVP-AEW541 had no major effect on the insulin receptor."	[2] [3]
Pancreatic Cancer In Vivo Model	Described as an IGF-1R inhibitor "which is capable of discriminating between IGF-1R and the insulin receptor."	[4]
Rat Model (Cardiac Function)	Noted for its much higher affinity (up to 30-fold) for IGF-1R than for the insulin receptor.	[5]

## Detailed Experimental Protocols

For researchers looking to replicate or understand these findings, here are the core methodologies used in the cited studies.

- Kinase Assays (Cell-free):** These assays measure the direct inhibition of the purified kinase domain of a target receptor. The IC<sub>50</sub> value is the concentration of **NVP-AEW541** required to reduce kinase activity by half, indicating intrinsic binding affinity [1].
- Cellular Phosphorylation Assays:** Cells are treated with **NVP-AEW541** and then stimulated with IGF-I. Cell lysates are analyzed via **Western blot** using antibodies against the phosphorylated (active) form of IGF-1R, IR, and downstream signals like AKT and ERK. A reduction in phosphorylation indicates successful pathway inhibition [4] [2] [3].

- **Functional Cellular Assays (Proliferation/Apoptosis):** Cancer cell lines are cultured with **NVP-AEW541**, often in the presence of IGF-I. Reductions in cell proliferation (measured by assays like MTT) and increases in apoptosis (measured by caspase activation or flow cytometry) demonstrate the functional anti-tumor effect of IGF-1R blockade [2] [1].

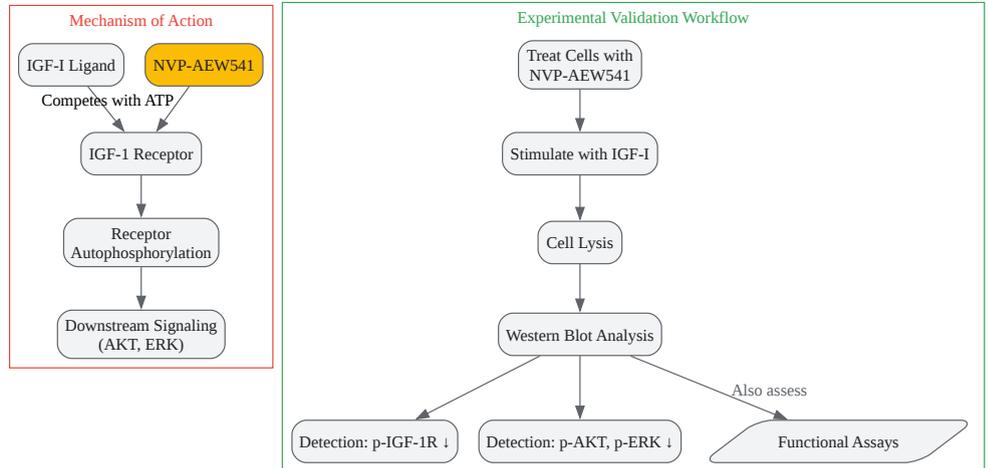
## Specificity in a Biological Context

The selectivity of **NVP-AEW541** arises from its mechanism and has important experimental implications.

- **Mechanistic Basis:** **NVP-AEW541** is a small-molecule tyrosine kinase inhibitor that binds competitively to the ATP-binding site of IGF-1R, preventing its autophosphorylation and activation [5]. The structural differences in this region between IGF-1R and IR, though subtle, are sufficient for the compound to discriminate between them.
- **Research Implications:** This specificity makes **NVP-AEW541** a valuable tool for **disentangling the roles of IGF-1R and IR** in complex biological settings where both receptors are present. It allows researchers to attribute observed effects more confidently to the inhibition of IGF-1R signaling rather than IR, which is critical for glucose metabolism [5].

To visually summarize the mechanism of action and the experimental workflow used to validate it, please refer to the following diagrams.

## NVP-AEW541 Mechanism and Experimental Validation



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## References

1. NVP-AEW541 | IGF-1R inhibitor | Mechanism | Concentration [selleckchem.com]
2. Insulin-like growth factor-I receptor inhibition by specific ... [sciencedirect.com]

3. Insulin-like growth factor-I receptor inhibition by specific ... [pubmed.ncbi.nlm.nih.gov]

4. Inhibition of insulin-like growth factor-I receptor (IGF-IR) ... [sciencedirect.com]

5. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin ... [pmc.ncbi.nlm.nih.gov]

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